1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene
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Overview
Description
1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with nitroethane in the presence of a base, such as potassium hydroxide or sodium hydroxide. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired quality of the compound.
Chemical Reactions Analysis
Types of Reactions
1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, particularly when activated by electron-withdrawing groups.
Oxidation: The compound can undergo oxidation reactions, where the nitro group is further oxidized to form nitroso or other higher oxidation state derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
Substitution: Sodium methoxide, potassium tert-butoxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 1-[(E)-2-aminoprop-1-enyl]-4-(trifluoromethyl)benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Higher oxidation state derivatives such as nitroso compounds.
Scientific Research Applications
1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of advanced materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1-[(E)-2-nitroprop-1-enyl]benzene: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
4-(trifluoromethyl)benzaldehyde: Precursor in the synthesis of the target compound, lacks the nitro group.
1-[(E)-2-nitroprop-1-enyl]-4-methylbenzene: Similar structure but with a methyl group instead of a trifluoromethyl group, leading to different reactivity and applications.
Uniqueness
1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene is unique due to the presence of both the nitro and trifluoromethyl groups, which impart distinct chemical properties, such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2/c1-7(14(15)16)6-8-2-4-9(5-3-8)10(11,12)13/h2-6H,1H3/b7-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPURCVJIWJCRK-VOTSOKGWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=C(C=C1)C(F)(F)F)/[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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